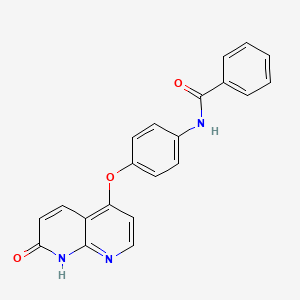
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide typically involves multicomponent reactions. One common method is the Friedländer approach, which uses green chemistry strategies. This method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry and atom-economical approaches are often employed to ensure eco-friendly and efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, thereby disrupting essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating DNA-related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used to treat bacterial infections.
Nalidixic Acid: Another naphthyridine derivative used as an antibacterial agent.
Oxolinic Acid: Similar in structure and used to inhibit bacterial DNA gyrase.
Uniqueness
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide is unique due to its specific structural features and the presence of both naphthyridine and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H15N3O3 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide |
InChI |
InChI=1S/C21H15N3O3/c25-19-11-10-17-18(12-13-22-20(17)24-19)27-16-8-6-15(7-9-16)23-21(26)14-4-2-1-3-5-14/h1-13H,(H,23,26)(H,22,24,25) |
InChI-Schlüssel |
SVOKGUUJEXVDDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C=CC(=O)NC4=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
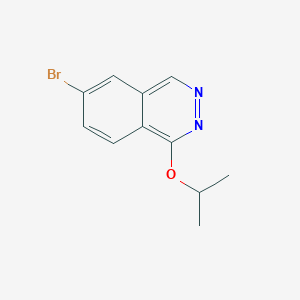
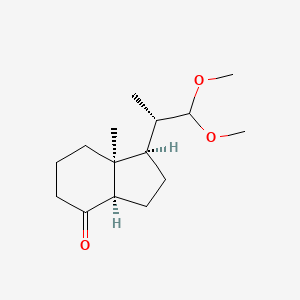
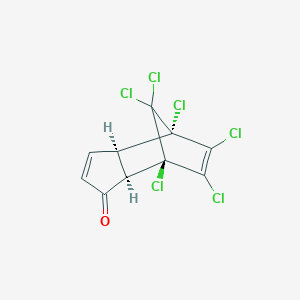
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
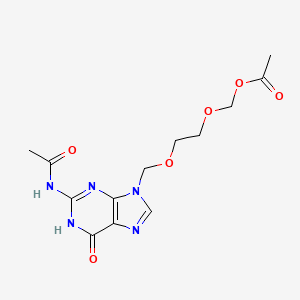
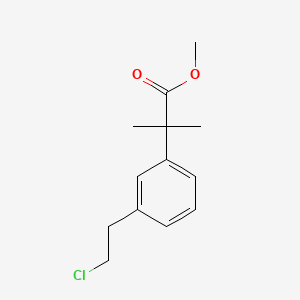
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
